REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][C:11]=2[Cl:17])=[CH:5][CH:4]=1.[Cl:18][CH2:19][C:20](Cl)=[O:21]>>[Cl:17][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]([Cl:16])[C:10]=1[N:9]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[C:20](=[O:21])[CH2:19][Cl:18]
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)NC1=C(C=CC=C1Cl)Cl
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Name
|
|
Quantity
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175 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
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Duration
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1 h
|
Type
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CUSTOM
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Details
|
The excess acid chloride is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between saturated NaHCO3 solution and ethyl acetate (30 mL each)
|
Type
|
WASH
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Details
|
The organic phase is washed with brine (30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
CUSTOM
|
Details
|
affords an amber oil
|
Type
|
CUSTOM
|
Details
|
Crystallization of the crude oil from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)N(C(CCl)=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.63 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |